molecular formula C22H20ClNO2 B10956352 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B10956352
M. Wt: 365.8 g/mol
InChI Key: POXCRUACZFDDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide is an organic compound with a complex structure, characterized by the presence of a chlorophenoxy group, a dimethylphenyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 4-chlorophenol with a suitable benzylating agent to form 4-(chlorophenoxymethyl)benzene. This intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group may confer distinct steric and electronic properties, differentiating it from similar compounds.

Properties

Molecular Formula

C22H20ClNO2

Molecular Weight

365.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20ClNO2/c1-15-3-10-20(13-16(15)2)24-22(25)18-6-4-17(5-7-18)14-26-21-11-8-19(23)9-12-21/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

POXCRUACZFDDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.